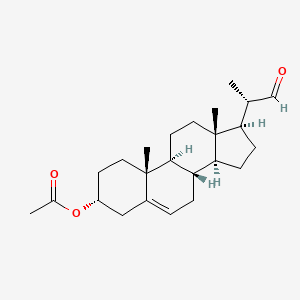

(3beta,20S)-20-Formyl-3-hydroxy-5-pregnene 3-O-Acetate

Description

Properties

IUPAC Name |

[(3R,8S,9S,10R,13S,14S,17R)-10,13-dimethyl-17-[(2S)-1-oxopropan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H36O3/c1-15(14-25)20-7-8-21-19-6-5-17-13-18(27-16(2)26)9-11-23(17,3)22(19)10-12-24(20,21)4/h5,14-15,18-22H,6-13H2,1-4H3/t15-,18-,19+,20-,21+,22+,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMIMJUQRBDTHBT-NGWDOLKVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@H](C4)OC(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00747827 | |

| Record name | (3R,8S,9S,10R,13S,14S,17R)-10,13-Dimethyl-17-(1-oxopropan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10211-88-8 | |

| Record name | (3R,8S,9S,10R,13S,14S,17R)-10,13-Dimethyl-17-(1-oxopropan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Fluorination-Hydrolysis Strategy

A patented method involves fluorinating a 20-methoxy precursor followed by acid hydrolysis:

-

Fluorination : Treat 3β-acetoxy-20-methoxypregna-5,20-diene with perchloryl fluoride (FClO) in dichloromethane at 0–5°C to yield 3β-acetoxy-17-fluoro-20-methoxypregna-5,20-diene.

-

Hydrolysis : React the fluorinated intermediate with aqueous HCl in dioxane to hydrolyze the methoxy group, yielding the formyl derivative.

Key Data:

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Fluorination | FClO, CHCl | 0–5°C, 2 hr | 75% |

| Hydrolysis | 1M HCl, dioxane | Reflux, 4 hr | 68% |

Oxidation of C20 Alcohol

Direct oxidation of a C20 alcohol to aldehyde is challenging due to overoxidation risks. However, using Swern oxidation (oxalyl chloride, DMSO, triethylamine) on 3β-acetoxy-5-pregnene-20-ol selectively generates the formyl group.

Stereochemical Control at C20

The 20S configuration is preserved using chiral auxiliaries or stereoselective fluorination:

-

Chiral Resolution : Enzymatic hydrolysis of racemic 20-alcohols using lipases (e.g., Candida antarctica) enriches the S-enantiomer.

-

Stereoselective Fluorination : Perchloryl fluoride reacts preferentially with the 17α position, directing subsequent hydrolysis to the 20S aldehyde.

Purification and Characterization

Final purification employs:

-

Column Chromatography : Silica gel with hexane/ethyl acetate (5:1 to 3:1).

-

Crystallization : Hexane-ethyl acetate mixtures yield white crystalline solids.

Analytical Data:

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Fluorination-Hydrolysis | High stereoselectivity | Requires toxic FClO | 68% |

| Swern Oxidation | Mild conditions | Risk of overoxidation | 55% |

| Enzymatic Resolution | Eco-friendly | Lengthy optimization | 50% |

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

(3beta,20S)-20-Formyl-3-hydroxy-5-pregnene 3-O-Acetate can undergo various chemical reactions, including:

Oxidation: Further oxidation of the formyl group to a carboxylic acid.

Reduction: Reduction of the formyl group to a hydroxyl group.

Substitution: Substitution reactions at the hydroxyl or acetate positions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

Oxidation: Formation of 20-carboxy-3-hydroxy-5-pregnene 3-O-Acetate.

Reduction: Formation of 20-hydroxy-3-hydroxy-5-pregnene 3-O-Acetate.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of other steroidal compounds.

Biology: Studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.

Medicine: Investigated for its potential therapeutic effects in treating hormonal disorders.

Industry: Utilized in the production of steroid-based pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (3beta,20S)-20-Formyl-3-hydroxy-5-pregnene 3-O-Acetate involves its interaction with specific molecular targets and pathways:

Molecular Targets: Steroid receptors, enzymes involved in steroid metabolism.

Pathways: Modulation of gene expression, inhibition of inflammatory pathways, induction of apoptosis in cancer cells.

Comparison with Similar Compounds

3-Hydroxy-20-oxo-5-pregnen-17alpha-yl Acetate (CAS: 2381-45-5)

- Molecular Formula : C23H34O4

- Molar Mass : 374.521 g/mol .

- Key Structural Differences :

- Substitution at C17: A 17α-acetoxy group replaces the C20 formyl group present in the target compound.

- Functional Groups: Contains a ketone (20-oxo) instead of a formyl group at C20.

- Implications: The ketone at C20 may reduce electrophilic reactivity compared to the formyl group in the target compound.

3-Ac-(3beta,5beta,14beta)-3,14-Dihydroxypregnan-20-one

- Molecular Formula: Not explicitly stated, but structural features include hydroxyl groups at C3 and C14 and a ketone at C20 .

- Key Structural Differences :

- Additional hydroxylation at C13.

- 5β-stereochemistry (vs. Δ5 unsaturation in the target compound).

- Implications :

Other Pregnene Derivatives

- Norethindrone Acetate (CAS: 51-98-9) and Hydrocortisone Acetate (CAS: 50-03-3): Both feature acetoxy groups but lack the C20 formyl moiety. Widely used in pharmaceutical applications (e.g., contraceptives, anti-inflammatory agents), contrasting with the research-specific use of the target compound .

Functional Group and Application Analysis

Research and Market Context

- Limited Direct Comparators: No structurally identical compounds are commercially available for therapeutic use, as noted in regulatory submissions for similar steroid derivatives .

- Discontinuation Status : The target compound’s discontinued status contrasts with actively produced analogs like Hydrocortisone Acetate, emphasizing its niche role in research.

- Functional Group Impact : The formyl group in the target compound may enable unique reactivity in synthetic pathways (e.g., Schiff base formation), distinguishing it from ketone-bearing analogs .

Biological Activity

(3beta,20S)-20-Formyl-3-hydroxy-5-pregnene 3-O-Acetate, with the CAS number 10211-88-8, is a steroid compound belonging to the pregnene family. It is characterized by a hydroxyl group at the 3-position and a formyl group at the 20-position. This compound has garnered interest in biochemical research due to its potential biological activities and therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C24H36O3 |

| Molecular Weight | 372.54 g/mol |

| CAS Number | 10211-88-8 |

| Synonyms | 3β-Acetoxypregn-5-ene-20-carboxaldehyde, among others |

Biological Activities

Research indicates that (3beta,20S)-20-Formyl-3-hydroxy-5-pregnene 3-O-Acetate exhibits various biological activities, primarily related to its interactions with steroid receptors and enzymes involved in steroid metabolism.

Anticancer Activity

Studies have shown that compounds structurally similar to (3beta,20S)-20-Formyl-3-hydroxy-5-pregnene can exhibit significant anticancer properties. For instance, molecular docking studies suggest that this compound may interact favorably with estrogen receptors, potentially inhibiting cancer cell proliferation in hormone-sensitive cancers such as breast and prostate cancer .

Antioxidant Properties

The antioxidant activity of related steroid compounds has been documented, suggesting that (3beta,20S)-20-Formyl-3-hydroxy-5-pregnene may also possess similar properties. Antioxidants play a crucial role in neutralizing free radicals, thereby protecting cells from oxidative stress and damage .

The biological activity of (3beta,20S)-20-Formyl-3-hydroxy-5-pregnene is thought to involve:

- Binding to Steroid Receptors : The compound may bind to androgen and estrogen receptors, influencing gene expression related to cell growth and differentiation.

- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in steroidogenesis or metabolic pathways relevant to cancer progression.

Case Studies

- In vitro Studies on Cancer Cell Lines : Research involving MCF-7 and DU145 cell lines demonstrated that derivatives of pregnene compounds could induce apoptosis and inhibit cell growth. The effectiveness of these compounds was assessed through various assays measuring cell viability and proliferation.

- Molecular Docking Studies : Computational studies have indicated that (3beta,20S)-20-Formyl-3-hydroxy-5-pregnene shows high binding affinity for estrogen receptors compared to other known ligands. This suggests its potential as a therapeutic agent in hormone-related cancers .

Q & A

Q. What are the optimal synthetic routes for producing (3beta,20S)-20-Formyl-3-hydroxy-5-pregnene 3-O-Acetate with high purity?

Methodological Answer: To optimize synthesis, systematically evaluate reaction conditions (e.g., solvent polarity, temperature, catalysts) using a fractional factorial design. Prioritize protecting group strategies for the 3-hydroxy and 20-formyl moieties to minimize side reactions. Monitor reaction progress via TLC and HPLC, and confirm purity (>97%) using NMR (¹H/¹³C) and mass spectrometry. Replicate protocols from analogous pregnene derivatives, adjusting stoichiometry and isolation techniques (e.g., column chromatography with gradients of ethyl acetate/hexane) .

Q. How can researchers reliably characterize the stereochemistry of (3beta,20S)-20-Formyl-3-hydroxy-5-pregnene 3-O-Acetate?

Methodological Answer: Use NOESY NMR to confirm spatial proximity of protons at C3, C20, and the acetoxy group. Compare experimental optical rotation values with computational predictions (e.g., density functional theory, DFT). Validate stereochemical assignments via X-ray crystallography if single crystals are obtainable. Cross-reference spectral data with structurally related steroids (e.g., 20S-hydroxypregnenolone derivatives) to resolve ambiguities .

Q. What analytical techniques are most effective for quantifying this compound in complex biological matrices?

Methodological Answer: Develop a LC-MS/MS method with MRM (multiple reaction monitoring) for selective quantification. Optimize ionization parameters (e.g., ESI+ mode, cone voltage) and chromatographic separation (C18 column, 0.1% formic acid in acetonitrile/water). Validate the method using spike-and-recovery experiments in plasma/tissue homogenates, ensuring limits of detection (LOD) ≤1 ng/mL and precision (RSD <15%) .

Advanced Research Questions

Q. How can contradictory data on the compound’s metabolic stability be resolved in preclinical studies?

Methodological Answer: Design a comparative study using liver microsomes from multiple species (e.g., human, rat, mouse) under standardized conditions (pH 7.4, NADPH regeneration system). Quantify metabolites via UPLC-QTOF and apply kinetic modeling (e.g., Michaelis-Menten) to identify species-specific enzymatic affinities. Cross-validate findings with in vivo pharmacokinetic studies, focusing on hepatic extraction ratios and biliary excretion pathways .

Q. What experimental frameworks are suitable for investigating the environmental fate of this compound?

Methodological Answer: Adopt a tiered approach:

- Phase 1 (Lab): Measure hydrolysis rates (pH 2–12), photodegradation (UV-Vis irradiation), and soil sorption (OECD Guideline 106).

- Phase 2 (Field): Deploy passive samplers in aquatic/terrestrial ecosystems to monitor bioaccumulation in biota (e.g., algae, fish).

- Phase 3 (Modeling): Use fugacity models (e.g., EQC Level III) to predict long-term distribution and persistence .

Q. How can computational methods predict the compound’s interactions with nuclear receptors (e.g., glucocorticoid receptor)?

Methodological Answer: Perform molecular docking (AutoDock Vina) using the receptor’s crystal structure (PDB ID: 4P6X). Prioritize binding poses with the lowest ΔG values and validate via molecular dynamics simulations (GROMACS) to assess stability. Compare results with in vitro reporter gene assays (e.g., GR-transfected HEK293 cells) to correlate computational predictions with functional activity .

Q. What strategies mitigate batch-to-batch variability in biological assays involving this compound?

Methodological Answer: Standardize compound preparation by lyophilizing aliquots under inert gas and storing at -80°C. Pre-treat biological samples with protease/phosphatase inhibitors to minimize degradation. Include internal controls (e.g., reference agonists/antagonists) in each assay plate and normalize data using Z-score transformation. Replicate experiments across independent labs to confirm reproducibility .

Q. How can researchers design dose-response studies to elucidate biphasic effects (hormesis) of this compound?

Methodological Answer: Implement a 10-point logarithmic dilution series (e.g., 1 nM–100 µM) in cell viability/proliferation assays. Analyze data with four-parameter logistic models (e.g., GraphPad Prism) to identify EC₅₀ and hormetic zones. Validate mechanisms via RNA-seq to detect stress-response pathways (e.g., Nrf2, HSP70) at low doses and apoptotic markers (e.g., caspase-3) at high doses .

Data Interpretation and Theoretical Integration

Q. How should conflicting results about the compound’s pro-oxidant vs. antioxidant activity be reconciled?

Methodological Answer: Conduct redox profiling using cell-free systems (e.g., DPPH/ABTS assays) and cellular models (e.g., H2DCFDA for ROS detection). Correlate findings with transcriptomic data (e.g., Nrf2-Keap1 pathway activation) and contextualize dose-dependency. Apply systems biology approaches to model threshold concentrations where antioxidant-to-pro-oxidant shifts occur .

Q. What theoretical frameworks guide mechanistic studies of this compound’s role in steroidogenesis?

Methodological Answer: Anchor research to the “two-hit” hypothesis of steroidogenic regulation, where the compound may modulate both StAR protein expression and CYP11A1 activity. Use siRNA knockdown in adrenal cells to dissect contributions to cholesterol transport vs. enzymatic conversion. Integrate findings with metabolomic flux analysis to map precursor-product relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.